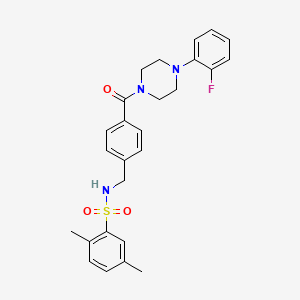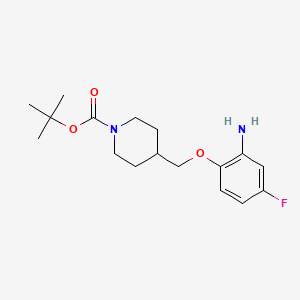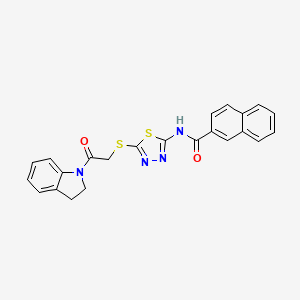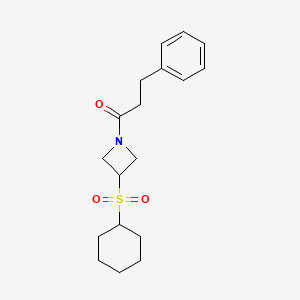![molecular formula C26H20N4O5 B2522743 N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-59-2](/img/no-structure.png)
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents to the acetamide moiety to achieve selectivity and high affinity for specific receptors or enzymes. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands is reported, where the variability of substituents at the 3-position was investigated . This suggests that a similar approach could be used for the synthesis of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, with careful selection of substituents to target the desired biological activity.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The 3D-QSAR model proposed in the study of peripheral benzodiazepine receptor ligands indicates that the spatial arrangement of substituents on the acetamide moiety can significantly affect the interaction with the receptor . This information is valuable for understanding how the molecular structure of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide might influence its binding affinity and selectivity.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their functional groups. The presence of an acetamide group suggests potential reactivity through nucleophilic acyl substitution reactions. The research on thiazolyl N-benzyl-substituted acetamide derivatives provides insights into the role of the pyridine ring and N-benzyl substitution in the inhibitory activity of Src kinase . By analogy, the benzofuro[3,2-d]pyrimidin moiety in the compound of interest may also play a significant role in its chemical reactivity and biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide are not directly reported, the properties of similar compounds can provide some predictions. Acetamide derivatives typically exhibit moderate to high solubility in polar organic solvents and may show varying solubility in water depending on the nature of the substituents. The presence of aromatic and heteroaromatic rings suggests that the compound may have significant UV absorbance, which could be utilized in spectroscopic analysis. The biological evaluation of related compounds also indicates that these molecules can cross cell membranes and exhibit biological activity, which is an important consideration for drug design .
科学的研究の応用
Anticancer Activity
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide and related compounds have been explored for their potential anticancer activities. For instance, derivatives synthesized from aryloxy groups attached to the C2 of the pyrimidine ring displayed appreciable cancer cell growth inhibition against a range of cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).
Imaging and Diagnostic Applications
Compounds structurally related to N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide have been used in the development of diagnostic tools, such as radioligands for imaging with positron emission tomography (PET). For example, DPA-714, a compound designed with a fluorine atom allowing labeling with fluorine-18, showed promise for in vivo imaging of the translocator protein (18 kDa), an early biomarker of neuroinflammatory processes (Dollé et al., 2008).
Src Kinase Inhibitory and Anticancer Activities
N-benzyl substituted acetamide derivatives containing thiazole in lieu of pyridine, inspired by the structure of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These derivatives showed significant inhibition of c-Src kinase and exhibited notable inhibition of cell proliferation in various cancer cell lines, such as human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells (Fallah-Tafti et al., 2011).
Antimicrobial Activity
Additionally, related chemical structures have been investigated for their antimicrobial properties. Novel heterocyclic compounds incorporating the antipyrine moiety have shown promising antimicrobial activity, suggesting a potential application in treating bacterial infections (Bondock et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-acetamidophenylhydrazine with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of a base, followed by acetylation of the resulting product.", "Starting Materials": [ "4-acetamidophenylhydrazine", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Base", "Acetic anhydride", "Acetic acid", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 4-acetamidophenylhydrazine in chloroform and add a base (such as sodium bicarbonate) to the solution.", "Step 2: Add 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride to the solution and stir for several hours at room temperature.", "Step 3: Filter the resulting product and wash with water.", "Step 4: Acetylate the product by dissolving it in acetic anhydride and acetic acid, and stirring at room temperature for several hours.", "Step 5: Filter the product and wash with water.", "Step 6: Recrystallize the product from a suitable solvent to obtain N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS番号 |
877656-59-2 |
分子式 |
C26H20N4O5 |
分子量 |
468.469 |
IUPAC名 |
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H20N4O5/c1-16(31)27-17-11-13-18(14-12-17)28-22(32)15-29-23-20-9-5-6-10-21(20)35-24(23)25(33)30(26(29)34)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,27,31)(H,28,32) |
InChIキー |
BGWVQFXIJXKZRH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2522660.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2522665.png)


![(Z)-ethyl 2-(2-((4-(N-cyclohexyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522668.png)


![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2522674.png)
![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)


